molecular formula C₂₀H₂₇ClN₂O₃ B1663823 Quinidine hydrochloride monohydrate CAS No. 6151-40-2

Quinidine hydrochloride monohydrate

Cat. No. B1663823
CAS RN: 6151-40-2
M. Wt: 378.9 g/mol
InChI Key: SGVZDMWHXVXUBY-KAIFKDDSSA-N
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Description

Quinidine hydrochloride monohydrate is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart . It is a stereoisomer of quinine, originally derived from the bark of the cinchona tree . The drug causes increased action potential duration . It is used to help keep the heart beating normally in people with certain heart rhythm disorders, usually after other treatments have failed .


Molecular Structure Analysis

The molecular formula of Quinidine hydrochloride monohydrate is C20H24N2O2 · HCl · H2O . Its molecular weight is 378.89 g/mol .


Chemical Reactions Analysis

Quinidine primarily works by blocking the fast inward sodium current (INa). It also blocks potassium currents . This block increases at higher heart rates and decreases at lower heart rates .


Physical And Chemical Properties Analysis

Quinidine hydrochloride monohydrate is a clinical anti-arrhythmic drug which is also a potent blocker of K+ channel with an IC50 of 19.9 μM .

Scientific Research Applications

  • Cardiac Arrhythmias : Quinidine has been studied for its effects on cardiac arrhythmias. It has been used both orally and intravenously to treat and prevent certain forms of ventricular tachycardias and ventricular fibrillation. Schwartz and Jezer (1934) observed that quinidine might be useful as a prophylactic drug in patients at risk of sudden death due to ventricular fibrillation (Schwartz & Jezer, 1934).

  • Role in Late Sodium Current Modulation : Wu et al. (2008) found that quinidine has a concentration-dependent effect on arrhythmogenicity, potentially due to its interaction with the late sodium current (I(Na)) in cardiac tissues. This study suggests that quinidine's effects on I(Na) play a role in its arrhythmogenic potential (Wu et al., 2008).

  • Antimalarial Activity : The stereochemical structure of quinidine is critical for its antimalarial activity. A study by Karle et al. (1992) showed that quinine and quinidine are significantly more active against both chloroquine-sensitive and -resistant Plasmodium falciparum compared to their structural variants, highlighting the importance of three-dimensional configuration in antimalarial effectiveness (Karle et al., 1992).

  • Modulation of Oxygen Radical Production : Saito et al. (1995) demonstrated that quinidine hydrochloride can influence the production of reactive oxygen species in human eosinophils. This suggests a potential role for quinidine in modulating immune responses or inflammatory processes (Saito et al., 1995).

  • Pharmacological Interactions : Quinidine's interaction with other drugs and its impact on drug metabolism has been a subject of research. Muralidharan et al. (1996) found that quinidine is a potent inhibitor of CYP2D6, affecting the metabolism of other drugs like chlorpromazine (Muralidharan et al., 1996).

  • Sziráki et al., 2011)](https://consensus.app/papers/quinidine-abcb1-probe-testing-drug-interactions-sziráki/e7535d2c917156428a3c85643a84be0d/?utm_source=chatgpt).

Safety And Hazards

Quinidine may cause serious side effects. It is harmful if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It may increase your risk of death, especially if you have heart problems affecting the tissues or valves of your heart .

properties

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVZDMWHXVXUBY-KAIFKDDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30977074
Record name Quinidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Quinidine hydrochloride monohydrate

CAS RN

6151-40-2
Record name Quinidine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinidine, monohydrochloride, monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30977074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINIDINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
M Masago, M Takaai, J Sakata, A Horie… - Biological and …, 2010 - jstage.jst.go.jp
… Quinidine hydrochloride monohydrate was purchased from Sigma Aldrich (St. Louis, MO, USA). All other chemicals were of the highest purity available. …
Number of citations: 19 www.jstage.jst.go.jp
GW Mihaly, H Scott, MK Hyman… - Journal of pharmacy …, 1993 - academic.oup.com
… Quinine hydrochloride and quinidine hydrochloride monohydrate were obtained from Sigma Chemical Co. (St Louis, MO, USA). Bovine serum albumin was obtained from the …
Number of citations: 2 academic.oup.com
T Frosch, M Schmitt, J Popp - The Journal of Physical Chemistry B, 2007 - ACS Publications
… anhydrous quinine (Figure 4B) and quinidine hydrochloride monohydrate (Figure 4A) is shifted … Spectra are taken of solid samples of quinidine hydrochloride monohydrate (A), quinine …
Number of citations: 50 pubs.acs.org
T Frosch, M Schmitt, J Popp - Entwicklung und Anwendung …, 2007 - db-thueringen.de
… Spectra are taken of solid samples of quinidine hydrochloride monohydrate (A), quinine anhydrous (B), and quinine hydrochloride dihydrate (D). The calculation of the Raman spectra …
Number of citations: 1 www.db-thueringen.de
JH Li, JQ Xu, XM Cao, L Ni, Y Li, YY Zhuang… - Clinica chimica acta, 2002 - Elsevier
… Quinidine hydrochloride monohydrate was from Sigma (USA) and quinidine sulfate tablets were from Xinyi Pharmaceutical (Shanghai, China). …
Number of citations: 36 www.sciencedirect.com
DJ Christie, RW Weber, PC Mullen… - The Journal of …, 1984 - translationalres.com
… Chloroquine diphosphate, cinchonidine hydrochloride, cinchonine hydrochloride, and quinidine hydrochloride monohydrate were obtained from Sigma Chemical Co., St. Louis, MO., …
Number of citations: 43 www.translationalres.com
S Duvvuri, MD Gandhi, AK Mitra - Current eye research, 2003 - Taylor & Francis
Purpose. The objective of this study was to determine the effect of the multi-drug efflux transport protein, P-glycoprotein (P-gp), on the ocular distribution of a model substrate, quinidine. …
Number of citations: 67 www.tandfonline.com
GW Mihaly, KM Hyman, RA Smallwood… - … of Chromatography B …, 1987 - Elsevier
… Quinine hydrochloride and quinidine hydrochloride monohydrate were obtained from Sigma (St. Louis, MO, USA) and monoethylglycinexylidide (MEGX) was supplied by Astra …
Number of citations: 25 www.sciencedirect.com
SM Mansor, SA Ward, G Edwards… - Journal of pharmacy …, 1991 - academic.oup.com
… Quinine dihydrochloride or quinidine hydrochloride monohydrate (Sigma, Poole, UK) was introduced into the perfusate reservoir of the three groups as an aqueous solution (0.1 mL; 10 …
Number of citations: 14 academic.oup.com
SM Mansor, SA Ward, G Edwards… - Journal of pharmacy …, 1990 - academic.oup.com
… Quinine dihydrochloride or quinidine hydrochloride monohydrate (Sigma Chem, Poole, UK) was introduced into the perfusate reservoir of both control and malaria infected liver …
Number of citations: 20 academic.oup.com

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